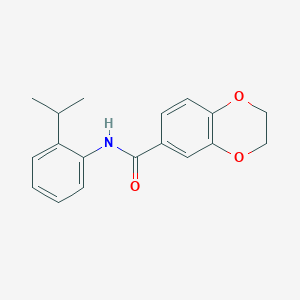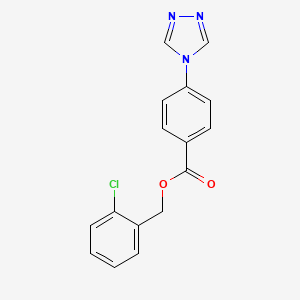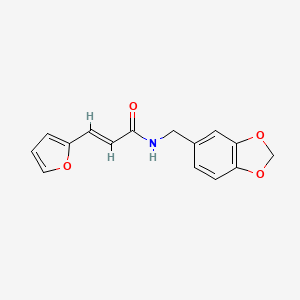![molecular formula C16H15F3N2O3 B5797634 N-(2,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5797634.png)
N-(2,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea, commonly known as DPTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPTU belongs to the class of urea derivatives and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
DPTU exerts its pharmacological effects by selectively binding to specific targets in the body, such as enzymes and receptors. It has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of important molecules such as prostaglandins and leukotrienes. Additionally, DPTU has been found to modulate the activity of certain receptors in the brain, such as the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects
DPTU has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-platelet activity. It has also been found to modulate certain neurotransmitter systems in the brain, such as the serotonin and dopamine systems.
Advantages and Limitations for Lab Experiments
One of the major advantages of using DPTU in lab experiments is its high potency and selectivity for specific targets. This makes it a valuable tool for studying the function of enzymes and receptors in the body. However, one of the limitations of using DPTU is its potential toxicity and side effects, which must be carefully monitored.
Future Directions
There are several potential future directions for research on DPTU, including:
1. Development of new drugs based on the structure of DPTU for the treatment of various diseases such as cancer, inflammation, and neurological disorders.
2. Further investigation of the mechanism of action of DPTU, including its interactions with specific enzymes and receptors in the body.
3. Exploration of the potential synergistic effects of DPTU with other drugs or compounds.
4. Development of new synthetic methods for the production of DPTU and its analogs.
5. Investigation of the potential toxic effects of DPTU and its analogs on different cell types and tissues.
In conclusion, DPTU is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its high potency and selectivity for specific targets make it a valuable tool for studying the function of enzymes and receptors in the body. Further research is needed to fully understand the mechanism of action of DPTU and its potential applications in medicine.
Synthesis Methods
The synthesis of DPTU involves the reaction of 2,5-dimethoxyaniline with 4-trifluoromethylphenylisocyanate in the presence of a suitable solvent and catalyst. The resulting product is purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
DPTU has been studied for its potential application in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent inhibitory effects on certain enzymes and receptors, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c1-23-12-7-8-14(24-2)13(9-12)21-15(22)20-11-5-3-10(4-6-11)16(17,18)19/h3-9H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOUBRQQMYXPLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5797555.png)


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B5797575.png)
![N,N-diethyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5797580.png)
![methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate](/img/structure/B5797584.png)

![N'-(3-chloro-4-fluorophenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5797618.png)
![4-[({[(3-acetylphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5797627.png)
![N-(4-ethoxyphenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5797628.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5797632.png)

![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-phenylacetamide](/img/structure/B5797640.png)
![1,3-di-3-pyridinylbenzo[f]quinoline](/img/structure/B5797644.png)